4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, UV-Vis) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) .Scientific Research Applications
Corrosion Inhibition and Antimicrobial Applications
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine and its derivatives have shown promising results as corrosion inhibitors. These compounds have demonstrated high efficiency in preventing the dissolution of copper in ammonium hydroxide solutions, making them potential candidates for protecting metal surfaces against corrosion. Additionally, they exhibit significant antibacterial activities, outperforming conventional bactericide agents, making them suitable for antimicrobial applications (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
Dyeing and Biological Properties
These compounds are also involved in the synthesis of new heterocycles with dyeing properties and anticipated biological activities. They have been used to create new azo and bisazo dyes, demonstrating potential in the textile industry for coloring fabrics. Their structures, confirmed by spectroscopic and analytical methods, highlight their versatility in various applications (Bagdatli & Ocal, 2012).
Antimicrobial Potential for Textile Finishing
These compounds have been encapsulated into liposomal chitosan emulsions for textile finishing, exhibiting very limited toxicity and demonstrating antimicrobial potentials against bacterial strains like E. coli and Staphylococcus aureus. This suggests their suitability for developing antimicrobial cotton fabrics (Nada, Al-Moghazy, Soliman, Rashwan, Ahmed Eldawy, Hassan, & Sayed, 2018).
Mechanism of Action
Target of Action
Pyrazole compounds are known for their diverse biological activities. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action can vary greatly depending on the specific pyrazole compound and its targets. Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Biochemical Pathways
Pyrazole compounds can affect a variety of biochemical pathways, again depending on the specific compound and its targets. For example, some pyrazole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of a pyrazole compound’s action would depend on its specific targets and mode of action. Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Properties
IUPAC Name |
4-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)diazenyl]-1H-pyrazole-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8/c1-7-9(8-5-3-2-4-6-8)13(20-16-7)21-17-10-11(14)18-19-12(10)15/h2-6H,1H3,(H,16,20)(H5,14,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQBODFBGXCLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N=NC2=C(NN=C2N)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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